molecular formula C19H18N2O6S B6422934 Ethyl 4-({[4-(2,5-dioxoazolidinyl)phenyl]sulfonyl}amino)benzoate CAS No. 919693-35-9

Ethyl 4-({[4-(2,5-dioxoazolidinyl)phenyl]sulfonyl}amino)benzoate

Cat. No.: B6422934
CAS No.: 919693-35-9
M. Wt: 402.4 g/mol
InChI Key: YGNDMYUFYCUXLH-UHFFFAOYSA-N
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Description

Ethyl 4-({[4-(2,5-dioxoazolidinyl)phenyl]sulfonyl}amino)benzoate is a complex organic compound with a unique structure that includes a benzoate ester, a sulfonamide group, and a dioxoazolidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({[4-(2,5-dioxoazolidinyl)phenyl]sulfonyl}amino)benzoate typically involves multiple steps, starting with the preparation of the benzoate ester and the sulfonamide intermediate. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production while maintaining the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[4-(2,5-dioxoazolidinyl)phenyl]sulfonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized sulfonamide derivatives, while reduction could produce reduced benzoate esters.

Scientific Research Applications

Ethyl 4-({[4-(2,5-dioxoazolidinyl)phenyl]sulfonyl}amino)benzoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ethyl 4-({[4-(2,5-dioxoazolidinyl)phenyl]sulfonyl}amino)benzoate include other benzoate esters, sulfonamides, and dioxoazolidinyl derivatives. These compounds share structural similarities but may differ in their chemical properties and applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. This compound’s unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable tool in scientific research.

Properties

IUPAC Name

ethyl 4-[[4-(2,5-dioxopyrrolidin-1-yl)phenyl]sulfonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O6S/c1-2-27-19(24)13-3-5-14(6-4-13)20-28(25,26)16-9-7-15(8-10-16)21-17(22)11-12-18(21)23/h3-10,20H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNDMYUFYCUXLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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